![molecular formula C10H14Cl2OS2 B3029250 Phenol, 4-(1,1-dimethylethyl)-, polymer with sulfur chloride (S2Cl2) CAS No. 60303-68-6](/img/structure/B3029250.png)
Phenol, 4-(1,1-dimethylethyl)-, polymer with sulfur chloride (S2Cl2)
Overview
Description
Synthesis Analysis
The synthesis of poly(p-phenylene sulfide) can be achieved through the polymerization of diphenyl disulfide using Lewis acids such as AlCl3 and SbCl5 . Additionally, thiophenol can be oxidized to diphenyl disulfide in the presence of an oxidizing agent or electrolysis to yield poly(p-phenylene sulfide) . Alkyl-substituted diphenyl disulfides can also be polymerized to produce alkyl-substituted poly(p-phenylene sulfide)s with high molecular weight and solubility in common solvents .
Molecular Structure Analysis
The structure of the resulting polymers from the peroxidase-catalyzed polymerization of sulfonated phenol indicates that C–O–C coupling is dominant, leading to the formation of polymers with sulfonated phenylene oxide units . This suggests that the molecular structure of these polymers is characterized by the presence of sulfonated phenylene units, which could influence their solubility and interaction with other substances.
Chemical Reactions Analysis
The polymerization process of sulfonated phenol, as catalyzed by peroxidase, involves three stages: proliferation, equilibrium, and reduction . Initially, the monomer is converted predominantly into dimers. As the reaction progresses, a dynamic equilibrium is established between the formation and consumption of the dimer, and eventually, the formation of high molecular weight products is favored .
Physical and Chemical Properties Analysis
The physical and chemical properties of these polymers are influenced by their synthesis and molecular structure. For instance, the solubility of alkyl-substituted poly(p-phenylene sulfide)s in common solvents is a result of the introduction of alkyl groups during synthesis . The sulfonation of poly(phenylene oxide) affects its transport properties, which is crucial for applications such as membrane technology . The synthesis parameters, such as catalyst concentration and solvent choice, play a significant role in determining the kinetics of polymerization and the properties of the resulting polymer .
Scientific Research Applications
Membrane Technology and Polymerization
- A novel quaternary ammonium functionalized poly(2,6-dimethyl-1,4-phenylene oxide) (PPO-TQA), derived from 2,4,6-Tri(dimethylaminomethyl)-phenol, showed high conductivity, low swelling ratio, and water uptake, indicating potential in membrane technology (Li et al., 2014).
- Sulfonated polyphosphazene ion-exchange membranes demonstrated resistance to degradation and controlled sulfonation degree, suitable for membrane applications (Wycisk & Pintauro, 1996).
- Research on sulfonated poly(phenylene oxide) polymer suggests significant applications in membrane synthesis and transport properties (Huang & Kim, 1984).
Polymer Synthesis and Applications
- Green Polymerization of Phenol in Ionic Liquids: This process yielded phenol polymers with varying molecular weights, indicating applications in diverse polymer synthesis methods (Ogoshi et al., 2008).
- A novel polyphenol synthesized from 4-((2-phenylhydrazono)methyl)phenol (4-PHMP) demonstrated high thermal stability and potential for solar-cell applications due to its low band gap (Demir, 2012).
- Nano Composite Membranes using Sulfonated poly(2,6-dimethyl-1,4-phenylene oxide) showed promising results for fuel cell applications, indicating its utility in energy-related fields (Jeong et al., 2007).
Polymer Modification and Characteristics
- Modification of sulfonated poly(ether ether ketone) with phenolic resin improved mechanical properties and ion-exchange capacity, indicating potential in fuel cell technology (Deb et al., 2007).
- Study on the Migration and blooming of stabilizing antioxidants in polypropylene explored the diffusion properties of phenol derivatives, relevant for polymer stabilization (Spatafore & Pearson, 1991).
Innovative Polymer Research
- Synthesis of Poly(4-(1-(2-phenylhydrazono)ethyl)phenol) showcased its applications in electronics due to its semiconductor properties (Demir et al., 2015).
- Highly Porous Hypercrosslinked Polymers Derived from Biobased Molecules indicated a sustainable approach to polymer synthesis, with potential applications in environmental technology (Björnerbäck & Hedin, 2019).
Safety And Hazards
properties
IUPAC Name |
4-tert-butylphenol;chlorosulfanyl thiohypochlorite | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O.Cl2S2/c1-10(2,3)8-4-6-9(11)7-5-8;1-3-4-2/h4-7,11H,1-3H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOOATYJNDTRAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O.S(SCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60303-68-6 | |
Details | Compound: Phenol, 4-(1,1-dimethylethyl)-, polymer with sulfur chloride (S2Cl2) | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, polymer with sulfur chloride (S2Cl2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60303-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
285.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenol;chlorosulfanyl thiohypochlorite | |
CAS RN |
60303-68-6 | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, polymer with sulfur chloride (S2Cl2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, polymer with sulfur chloride (S2Cl2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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